N-(p-Chlorobenzoyl)-p-anisidine chemical structure and IUPAC name
N-(p-Chlorobenzoyl)-p-anisidine chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(p-Chlorobenzoyl)-p-anisidine, a molecule of interest in medicinal chemistry and biochemical research. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and its potential biological activity. Particular emphasis is placed on clear data presentation and reproducible experimental methodology to support further research and development efforts.
Chemical Structure and Nomenclature
N-(p-Chlorobenzoyl)-p-anisidine is a benzamide derivative characterized by a p-chlorobenzoyl group attached to the nitrogen atom of p-anisidine.
Chemical Structure:
IUPAC Name: 4-Chloro-N-(4-methoxyphenyl)benzamide[1]
Synonyms: N-(p-Chlorobenzoyl)-p-anisidine, 4-Chloro-4'-methoxybenzanilide, N-(4-Methoxyphenyl)-4-chlorobenzamide
Physicochemical and Biological Data
A summary of the key quantitative data for N-(p-Chlorobenzoyl)-p-anisidine is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [1] |
| Molecular Weight | 261.70 g/mol | [1] |
| CAS Number | 4018-82-0 | [1] |
| Purity (by HPLC) | 100.00% | [1] |
| Biological Activity | Potential COX-1 Inhibitor | |
| Storage Condition | Refrigerator (2-8°C) for long-term storage | [1] |
Synthesis of N-(p-Chlorobenzoyl)-p-anisidine
The synthesis of N-(p-Chlorobenzoyl)-p-anisidine can be achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, between p-anisidine and p-chlorobenzoyl chloride in the presence of a base.
Experimental Protocol
Materials:
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p-Anisidine (4-methoxyaniline)
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p-Chlorobenzoyl chloride
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10% Aqueous sodium hydroxide (NaOH) solution
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Ethanol
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Distilled water
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Standard laboratory glassware (e.g., round-bottom flask, dropping funnel, beaker)
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Magnetic stirrer
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Filtration apparatus (e.g., Büchner funnel)
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Ice bath
Procedure:
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of p-anisidine in a 10% aqueous sodium hydroxide solution.
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Reaction Initiation: While vigorously stirring the p-anisidine solution at room temperature, slowly add 1.0 equivalent of p-chlorobenzoyl chloride portion-wise using a dropping funnel.
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Reaction Progression: Continue stirring the reaction mixture at room temperature for an additional 30 minutes after the complete addition of p-chlorobenzoyl chloride. The formation of a precipitate should be observed.
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Product Precipitation: Pour the reaction mixture into a beaker containing ice-cold water to ensure complete precipitation of the crude product.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-(p-Chlorobenzoyl)-p-anisidine.
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Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of N-(p-Chlorobenzoyl)-p-anisidine.
Caption: Experimental workflow for the synthesis of N-(p-Chlorobenzoyl)-p-anisidine.
Biological Activity and Signaling Pathways
Preliminary research suggests that N-(p-Chlorobenzoyl)-p-anisidine may act as a selective inhibitor of cyclooxygenase-1 (COX-1). COX-1 is a key enzyme in the prostaglandin synthesis pathway, which is involved in various physiological processes, including inflammation, pain, and platelet aggregation. The selective inhibition of COX-1 is a target for the development of certain non-steroidal anti-inflammatory drugs (NSAIDs) with specific therapeutic profiles.
Further investigation is required to fully elucidate the mechanism of action and to quantify the inhibitory potency (e.g., IC₅₀ value) of N-(p-Chlorobenzoyl)-p-anisidine against COX-1 and to assess its selectivity over the COX-2 isoform.
Proposed Signaling Pathway Inhibition
The diagram below illustrates the general prostaglandin synthesis pathway and the putative point of inhibition by N-(p-Chlorobenzoyl)-p-anisidine.
Caption: Putative inhibition of COX-1 by N-(p-Chlorobenzoyl)-p-anisidine.
